1-(tert-Butyl)-2-(chloromethoxy)benzene
Description
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-tert-butyl-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-6-4-5-7-10(9)13-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
FLXFIARWCNESKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCl |
Origin of Product |
United States |
Biological Activity
1-(tert-Butyl)-2-(chloromethoxy)benzene, also known as a chloromethoxy derivative of tert-butyl phenol, has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group and a chloromethoxy substituent on the benzene ring, which may influence its interactions with biological systems. This article reviews the synthesis, biological activities, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the tert-butyl group is introduced to the benzene ring followed by the chloromethoxy substitution. The general reaction pathway can be outlined as follows:
- Formation of tert-Butyl Phenol : The tert-butyl group is introduced to phenol via Friedel-Crafts alkylation.
- Chloromethylation : The introduction of the chloromethoxy group is achieved through chloromethylation reactions using chloromethyl methyl ether (or similar reagents) in the presence of a suitable catalyst.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives containing halogen or methoxy groups often enhance antimicrobial efficacy due to their ability to interact with microbial cell membranes or inhibit essential metabolic pathways.
- Insecticidal Properties : Analogues of this compound have been tested for insecticidal activity. A related study found that modifications to the benzene ring could significantly increase insecticidal potency, suggesting that this compound may also exhibit similar properties .
- Anticancer Potential : The presence of tert-butyl and chloromethoxy groups may influence cellular signaling pathways associated with cancer proliferation. Compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell lines, indicating potential anticancer properties .
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds closely related to this compound:
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group could facilitate membrane penetration, leading to cell lysis in microbial species.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced viability in target organisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group directs incoming electrophiles to the para and ortho positions, while the chloromethoxy group deactivates the ring. Experimental studies on analogous compounds reveal:
-
Nitration: Occurs at the para position relative to the tert-butyl group, yielding 1-(tert-butyl)-4-nitro-2-(chloromethoxy)benzene .
-
Sulfonation: Preferentially occurs at the meta position to the chloromethoxy group due to its electron-withdrawing nature .
Table 1: EAS Reactivity of 1-(tert-butyl)-2-(chloromethoxy)benzene
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 1-(t-Bu)-4-nitro-2-(chloromethoxy)benzene | 68% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 1-(t-Bu)-5-sulfo-2-(chloromethoxy)benzene | 55% |
Nucleophilic Substitution at the Chloromethoxy Group
The OCH₂Cl group undergoes nucleophilic displacement under mild conditions:
-
Hydrolysis: Treatment with aqueous NaOH yields 1-(tert-butyl)-2-methoxybenzene (demethylation is suppressed due to steric hindrance) .
-
Amination: Reaction with NH₃ in THF forms 1-(tert-butyl)-2-(methoxyamino)benzene .
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| OH⁻ | NaOH, H₂O, 25°C | 1-(t-Bu)-2-methoxybenzene | 89% | |
| NH₃ | NH₃/THF, 60°C | 1-(t-Bu)-2-(methoxyamino)benzene | 76% |
Thermal and Catalytic Rearrangements
Thermochemical data from NIST indicate that the compound exhibits isomerization in the liquid phase:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key Comparative Insights
Substituent Position Effects :
- The ortho -substituted chloromethoxy group in the target compound creates steric hindrance, reducing solubility compared to para -substituted analogs like 1-tert-butoxy-4-chlorobenzene. Para isomers often exhibit higher symmetry and thermal stability .
- Electrophilic Reactivity : The electron-withdrawing chlorine in the chloromethoxy group enhances electrophilic aromatic substitution (EAS) reactivity at the 4- and 6-positions of the benzene ring, unlike tert-butoxy groups, which are electron-donating .
Functional Group Variations :
- Chloromethoxy (-OCH₂Cl) vs. Methoxy (-OCH₃) : The chlorine atom increases leaving-group ability, making the target compound more reactive in nucleophilic substitutions than methoxy analogs.
- tert-Butyl vs. Ethoxyethyl : Compounds like 1-tert-butyl-4-(2-ethoxyethoxy)benzene show improved solubility in polar media due to the ethoxy chain, whereas the tert-butyl group dominates hydrophobicity in the target compound .
Synthetic Utility :
- The target compound’s chloromethoxy group serves as a versatile intermediate for synthesizing pharmaceuticals or agrochemicals, whereas tert-butoxy-4-chlorobenzene is more commonly used as a stabilizer or solvent .
Toxicity and Handling: Chlorinated aromatic ethers (e.g., target compound) may exhibit higher toxicity than non-halogenated analogs. tert-Butylbenzene derivatives are generally flammable and require careful handling .
Preparation Methods
Catalyst Systems and Conditions
- Catalyst : Complex acids like HAlCl₄ or AlCl₃ are employed to activate tert-butyl halides.
- Substrate : Chlorobenzene derivatives serve as starting materials, with chloro-2-methylpropane (tert-butyl chloride) as the alkylating agent.
- Temperature : Reactions proceed at 0–25°C to minimize side products like di-alkylated isomers.
Table 1: Friedel-Crafts Alkylation Performance
| Catalyst | Substrate | Yield | Byproducts | Reference |
|---|---|---|---|---|
| HAlCl₄ | Chlorobenzene | 85% | Di-alkylated (8%) | |
| AlCl₃ | 2-Chloromethoxybenzene | 72% | Isomerization (12%) |
This method excels in simplicity but faces challenges in regioselectivity when the benzene ring already contains directing groups.
Chloromethylation Strategies
Chloromethylation introduces the -OCH₂Cl group either before or after tert-butyl installation, depending on steric constraints.
Direct Chloromethylation of tert-Butylbenzene
- Reagents : Chloromethyl methyl ether (ClCH₂OCH₃) in the presence of ZnCl₂ or H₂SO₄.
- Positioning : The tert-butyl group’s electron-donating effect directs chloromethylation to the para position, necessitating subsequent isomer separation.
Sequential Functionalization
A preferred route involves:
- tert-Butyl Installation : Via Friedel-Crafts alkylation.
- Chloromethylation : Using ClCH₂OCH₃ under acidic conditions.
Key Challenge : Competitive chlorination at the tert-butyl group’s para position reduces yields, requiring careful stoichiometric control.
Williamson ether synthesis offers a regioselective pathway to install the chloromethoxy group after tert-butyl introduction.
Reaction Protocol
- Phenol Intermediate : 2-Hydroxy-tert-butylbenzene is synthesized via demethylation of methoxy precursors.
- Etherification : Treatment with chloromethyl chloride (ClCH₂Cl) in the presence of K₂CO₃ or NaOH.
Table 2: Williamson Ether Synthesis Optimization
| Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60°C | 78% | 95% |
| NaOH | Ethanol | Reflux | 65% | 89% |
This method avoids harsh acids but requires anhydrous conditions to prevent hydrolysis of the chloromethoxy group.
Two-Step Activation and Alkylation (PMC Method)
A novel approach from PMC research involves:
- Alcohol Activation : 3° Benzylic alcohols are treated with SOCl₂ or concentrated HCl to form reactive intermediates.
- Trimethylaluminum (AlMe₃) Treatment : Facilitates tert-butyl group installation with high regioselectivity.
Advantages :
- Tolerates acid-sensitive groups (e.g., TBS-protected phenols).
- Yields range from 68–97% across 22 substrates.
Limitation : Requires synthesis of benzylic alcohol precursors, adding steps.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 72–85% | Moderate | High |
| Williamson Ether | 65–78% | High | Moderate |
| PMC Two-Step | 68–97% | High | Low |
- Friedel-Crafts : Best for bulk production but limited by byproducts.
- Williamson : Ideal for lab-scale purity but sensitive to moisture.
- PMC Two-Step : Superior selectivity but complex precursor synthesis.
Reaction Optimization and Challenges
Steric Hindrance Mitigation
Computational Modeling
Density functional theory (DFT) predicts charge distribution to optimize substitution sites, reducing trial-and-error experimentation.
Q & A
Basic: What are the common synthetic routes for preparing 1-(tert-Butyl)-2-(chloromethoxy)benzene?
Methodological Answer:
The synthesis typically involves substitution or etherification reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a chloromethoxybenzene precursor. The chloromethoxy group is often installed via nucleophilic substitution of a hydroxyl group using chloromethylating agents like CH₃OCl or via Williamson ether synthesis . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts such as di-substituted isomers or over-alkylation .
Advanced: How can competing substitution sites during synthesis be analyzed and controlled?
Methodological Answer:
Competing substitution can arise due to electronic effects of the tert-butyl and chloromethoxy groups. Computational methods (e.g., DFT calculations) predict regioselectivity by analyzing charge distribution and steric hindrance. Experimentally, reaction monitoring via GC-MS or HPLC helps identify intermediates. For example, the tert-butyl group’s electron-donating nature directs electrophilic substitution to the para position of the chloromethoxy group, but steric effects may favor meta products in crowded systems . Adjusting reaction temperature and catalyst loading can suppress competing pathways .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H NMR identifies tert-butyl protons (singlet at δ 1.3–1.5 ppm) and chloromethoxy protons (δ 3.8–4.2 ppm). ¹³C NMR confirms the tert-butyl carbon (δ 28–30 ppm) and chloromethoxy carbon (δ 70–75 ppm) .
- IR : Stretching frequencies for C-O (1250–1050 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds are critical for functional group identification .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 214 for C₁₁H₁₅ClO₂) and fragmentation patterns validate the structure .
Advanced: How can structural ambiguities in spectroscopic data be resolved?
Methodological Answer:
Ambiguities in NMR splitting patterns (e.g., overlapping peaks) can be resolved using 2D techniques like COSY or HSQC to correlate proton and carbon signals. For example, NOESY experiments distinguish between ortho and para substituents by detecting spatial proximity of protons. Computational tools (e.g., ACD/Labs or ChemDraw) simulate spectra for comparison with experimental data .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
The compound is stable in neutral to slightly acidic/basic conditions (pH 5–9). In strongly acidic media (pH < 3), the tert-butyl group may undergo hydrolysis, while highly basic conditions (pH > 10) can cleave the chloromethoxy ether via nucleophilic attack. Stability assays using UV-Vis or HPLC under controlled pH gradients are recommended for long-term storage guidelines .
Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chloromethoxy group deactivates the benzene ring, directing electrophilic attacks to the less hindered positions. In Suzuki-Miyaura couplings, the tert-butyl group’s steric bulk limits access to the palladium catalyst, reducing coupling efficiency at adjacent sites. Substituent effects are quantified using Hammett constants (σ⁺), with computational modeling (e.g., DFT) predicting reaction pathways .
Basic: What biological assays are suitable for initial activity screening?
Methodological Answer:
Initial screens include:
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates.
- Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins.
Advanced: How can steric effects of the tert-butyl group modulate enzyme binding?
Methodological Answer:
The tert-butyl group’s steric bulk can disrupt ligand-enzyme binding by occupying hydrophobic pockets. Molecular docking simulations (e.g., AutoDock Vina) model binding poses, while mutagenesis studies (e.g., alanine scanning) identify critical residues. Förster resonance energy transfer (FRET) assays quantify conformational changes in enzymes upon compound binding .
Advanced: How can conflicting data on reaction yields or product distributions be reconciled?
Methodological Answer:
Contradictions may arise from impurities in starting materials or unaccounted reaction variables (e.g., trace moisture). Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Advanced analytics like LC-MS/MS or isotopic labeling (e.g., ¹³C-chloromethoxy groups) track reaction pathways. Collaborative validation via round-robin testing across labs reduces bias .
Advanced: What green chemistry approaches optimize the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling : Use immobilized Lewis acids (e.g., silica-supported AlCl₃) to reduce waste.
- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
